N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a methoxypropyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with methoxypropylamine under controlled conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(4-chlorophenyl)propanamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-20(25-3,16-5-4-6-17(21)13-16)14-22-19(23)12-9-15-7-10-18(24-2)11-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVUXSLSNPAZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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